L-Phenylalanine tert-Butyl Ester-d5

説明

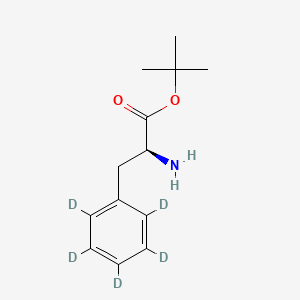

L-Phenylalanine tert-butyl ester-d5 is a deuterated derivative of L-phenylalanine tert-butyl ester, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and tracer experiments, particularly in tracking aromatic volatile organic compounds (VOCs) in biological systems . Structurally, it comprises a tert-butyl ester group attached to the carboxylate moiety of L-phenylalanine, which introduces steric hindrance due to the bulky tert-butyl substituent .

Synthesis of isotopically labeled phenylalanine derivatives often involves multistep routes to ensure precise deuterium incorporation. For example, isotopic enrichment in the benzene ring of phenylalanine requires specialized synthetic schemes to accommodate combinations of ²H and ¹³C isotopes . The tert-butyl ester group is typically introduced via esterification reactions using tert-butyl alcohol or derivatives under controlled conditions .

特性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

226.33 g/mol |

IUPAC名 |

tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |

InChIキー |

QOISWWBTZMFUEL-MEKJEUOKSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC(C)(C)C)N)[2H])[2H] |

正規SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

L-Phenylalanine tert-Butyl Ester-d5 can be synthesized through the esterification of L-Phenylalanine with tert-butyl alcohol in the presence of a deuterated catalyst. The reaction typically involves the use of a strong acid, such as hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient production with minimal human intervention. The product is then purified through crystallization or chromatography techniques to achieve the desired level of deuteration and purity .

化学反応の分析

Deprotection and Ester Cleavage

The tert-butyl ester group is cleaved under acidic, basic, or catalytic conditions:

Acidic Cleavage

-

HCl/EtOAc: Yields deuterated L-phenylalanine hydrochloride .

-

Schmidt Procedure: NaH in DMF generates NaOH, enabling BAC2 nucleophilic cleavage .

Catalytic Methods

Comparative Cleavage Efficiency:

| Condition | Yield (%) | Time (h) | Notes | Source |

|---|---|---|---|---|

| 4M HCl/EtOAc | 95 | 12 | Mild, retains chirality | |

| NaH/DMF | 85 | 6 | Risk of racemization | |

| Magic Blue/Et3SiH | 90 | 2 | Fast, room temperature |

Cross-Coupling Reactions

The compound participates in enantioretentive Pd-catalyzed couplings:

N-Arylation

-

Pd-PEPPSI-IPentCl-o-picoline Catalyst: Couples with heteroaryl chlorides (e.g., 2-chloropyridine) to form N-aryl derivatives with >95% stereoretention .

Example Reaction:

Alkylation and Acylation

The amino group undergoes selective functionalization:

O’Donnell Alkylation

-

N-(Diphenylmethylene) Intermediate: Reacts with alkyl halides (e.g., benzyl bromide) under phase-transfer conditions to form branched derivatives .

Acylation

Stability and Isotope Effects

科学的研究の応用

L-Phenylalanine tert-Butyl Ester-d5 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

作用機序

The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool in kinetic isotope effect studies. The compound can also bind to enzymes and receptors, modulating their activity and providing insights into their function .

類似化合物との比較

Steric Effects and Reactivity in Hydrogenation

The tert-butyl group in L-phenylalanine tert-butyl ester-d5 imposes significant steric hindrance, reducing its reactivity in catalytic hydrogenation compared to esters with smaller substituents. Key findings include:

Key Observations :

- Lower Reactivity of t-Bu Esters : Density functional theory (DFT) calculations reveal that bulky groups like t-Bu increase the distance between the ester oxygen and catalyst active sites, reducing adsorption energy and reactivity .

- Benzyl vs. t-Bu Esters : Benzyl esters exhibit marginally higher reactivity due to less steric hindrance, though both groups underperform compared to trifluoroethyl or chloromethyl esters .

Comparison with Other Amino Acid tert-Butyl Esters

Structural analogs like β-alanine tert-butyl ester hydrochloride (CAS 58620-93-2) and L-alanyl-L-proline tert-butyl ester (CAS 29375-30-2) highlight differences in backbone flexibility and applications:

Key Differences :

- Aromatic vs. Aliphatic Backbones : The phenyl group in L-phenylalanine derivatives enables interactions with aromatic systems in catalysis and metabolism, unlike β-alanine or proline-based esters .

- Synthetic Complexity: Isotopic labeling in phenylalanine derivatives requires specialized routes compared to non-aromatic analogs .

Stability and Environmental Transformation

This compound and its analogs exhibit distinct environmental transformation patterns:

- Biotransformation : Similar to benzoic acid, L-phenylalanine derivatives undergo dioxygenation and ring cleavage, but unlike cinnamic acid, they also participate in transamination pathways .

生物活性

L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine, an essential amino acid critical for various biological processes. This compound is increasingly utilized in biochemical research, particularly in studies involving enzyme mechanisms, protein interactions, and metabolic pathways. This article explores its biological activity, synthesis, applications, and research findings.

This compound has the molecular formula C13H14D5NO2 and a molecular weight of 226.33 g/mol. The synthesis typically involves the esterification of L-Phenylalanine with tert-butyl alcohol, often facilitated by dehydrating agents to enhance yield and purity. The reaction conditions can be optimized using continuous flow reactors for industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of deuterium atoms can significantly influence metabolic rates, making it a valuable tool in kinetic studies. It serves as a substrate for enzymatic reactions and can modulate enzyme activity through competitive inhibition or substrate mimicry .

Enzyme Studies

This compound is extensively used in proteomics to study enzyme mechanisms and protein-ligand interactions. It allows researchers to trace metabolic pathways and analyze enzyme kinetics with greater precision due to its stable isotope labeling.

Pharmaceutical Development

This compound plays a role in pharmaceutical research, particularly in the development of drugs targeting neurotransmitter systems. Its ability to act as a competitive antagonist for NMDA receptors highlights its potential in neuropharmacology .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enzyme Kinetics : The compound has been shown to influence the kinetics of enzymes involved in amino acid metabolism, providing insights into metabolic regulation.

- Neurotransmitter Modulation : As a competitive antagonist at NMDA receptors, it may affect synaptic plasticity and has implications for neurological disorders .

- Metabolic Tracing : Its use as a tracer in metabolic studies has been validated through various experimental setups that demonstrate its utility in understanding metabolic fluxes and pathways .

Case Study 1: Enzyme Mechanism Investigation

In a study examining the mechanism of action of a specific enzyme involved in amino acid metabolism, researchers utilized this compound as a substrate. The results indicated that the deuterated compound provided clearer insights into the reaction kinetics compared to non-labeled substrates, facilitating a better understanding of enzyme efficiency and substrate specificity.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound on synaptic transmission in rodent models. The findings suggested that administration of the compound resulted in altered NMDA receptor activity, which correlated with changes in behavioral responses indicative of anxiety and learning processes.

Data Summary

The following table summarizes key biological activities and properties associated with this compound:

| Property | Details |

|---|---|

| Molecular Formula | C13H14D5NO2 |

| Molecular Weight | 226.33 g/mol |

| Biological Role | Enzyme substrate, NMDA receptor antagonist |

| Applications | Proteomics, pharmaceutical development |

| Key Findings | Influences enzyme kinetics; modulates neurotransmitter systems |

Q & A

Q. How to design a robust protocol for studying the hydrolytic stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。